bis(9-fluorenyl)ethane

Descripción general

Descripción

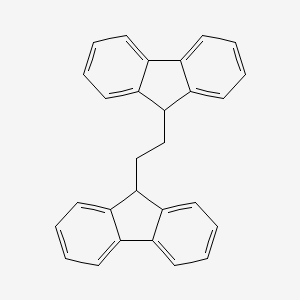

Bis(9-fluorenyl)ethane is an organic compound that consists of two fluorenyl groups attached to an ethane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(9-fluorenyl)ethane typically involves the reaction of fluorenyl derivatives with ethane-based reagents. One common method is the coupling of 9-fluorenylmagnesium bromide with ethylene dibromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the industrial synthesis more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

Bis(9-fluorenyl)ethane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorenyl compounds.

Aplicaciones Científicas De Investigación

Materials Science

Polymers and Organic Electronics : BFE serves as a precursor in the synthesis of polymers and organic electronic materials. Its structural properties contribute to the stability and performance of these materials, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport.

High-Performance Materials : The compound is utilized in producing advanced composites and coatings that require specific mechanical and thermal properties. Its unique ethane backbone allows for enhanced reactivity compared to other fluorenyl derivatives, making it advantageous in developing specialized materials.

| Application Area | Specific Use Cases |

|---|---|

| Organic Electronics | OLEDs, OPVs |

| Advanced Composites | High-performance coatings |

| Polymer Synthesis | Structural polymers for electronic applications |

Chemistry

Organic Synthesis : BFE is employed as a versatile reagent in various organic synthesis reactions. Its ability to form stable intermediates makes it a valuable tool for chemists aiming to create complex organic molecules.

Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties. These complexes are often explored for their potential applications in catalysis and material science.

Biology and Medicine

Fluorescent Probes : Research is ongoing into BFE's potential as a fluorescent probe for biological imaging. Its structural characteristics allow it to interact with biological molecules, providing insights into cellular processes.

Drug Delivery Systems : BFE's properties are being investigated for use in drug delivery systems, where its ability to form stable complexes can enhance the efficacy of therapeutic agents by improving their solubility and bioavailability.

Case Study 1: BFE in Organic Electronics

A study demonstrated that incorporating BFE into polymer matrices significantly improved the charge mobility of the resulting material, enhancing the performance of OLED devices. The findings indicated that devices fabricated with BFE exhibited higher luminescence efficiency compared to those made with traditional materials.

Case Study 2: BFE as a Ligand

Research on bis(9-fluorenyl)ethane-based metal complexes revealed their effectiveness as catalysts in various organic transformations. The study highlighted that these complexes could facilitate reactions under mild conditions, showcasing their potential for green chemistry applications.

Mecanismo De Acción

The mechanism by which bis(9-fluorenyl)ethane exerts its effects depends on the specific application. In materials science, its unique structural properties contribute to the stability and performance of the resulting materials. In organic synthesis, the compound’s reactivity and ability to form stable intermediates make it a valuable reagent. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparación Con Compuestos Similares

Similar Compounds

9-Fluorenone: A related compound that is often used as an intermediate in organic synthesis.

9-Fluorenylmethanol: Another derivative of fluorene with applications in organic chemistry.

Bis(9-fluorenyl)methane: Similar in structure but with a methane backbone instead of ethane.

Uniqueness

Bis(9-fluorenyl)ethane is unique due to its ethane backbone, which provides different reactivity and structural properties compared to its analogs. This uniqueness makes it valuable in specific applications where other fluorenyl derivatives may not be as effective.

Propiedades

IUPAC Name |

9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKZVLRUVQUGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.